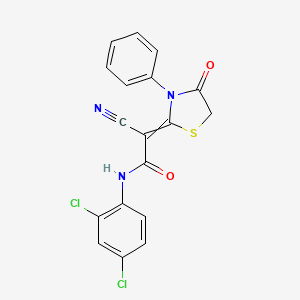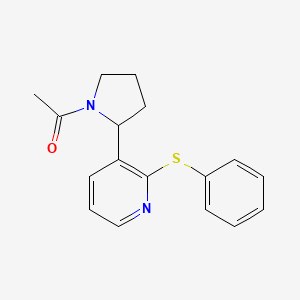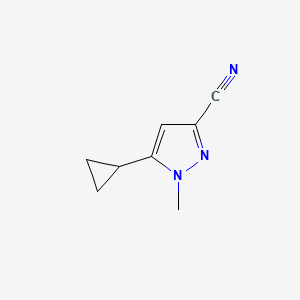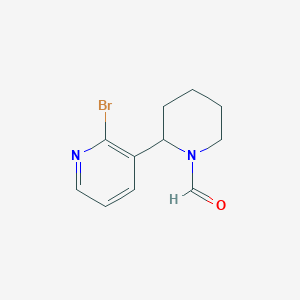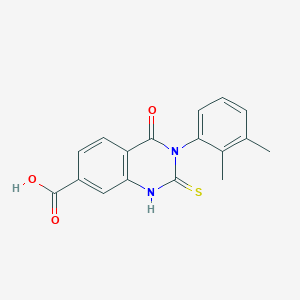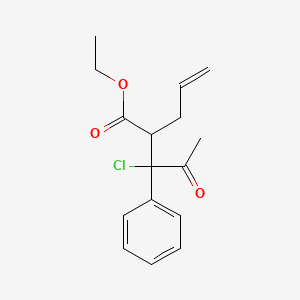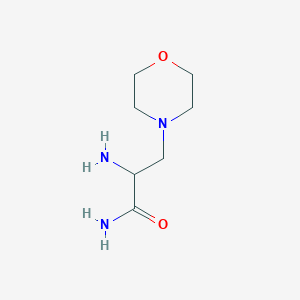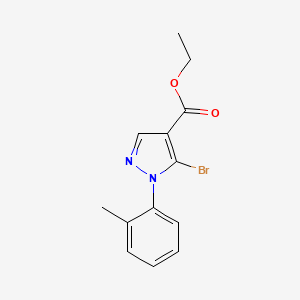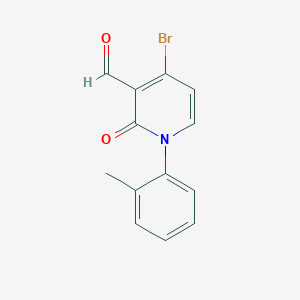![molecular formula C18H24N2O2 B15060065 4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol) CAS No. 104313-16-8](/img/structure/B15060065.png)
4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(butan-1-ol): is a chemical compound that features a bipyridine core with butanol groups attached to the 4,4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(butan-1-ol) typically involves the coupling of 4,4’-bipyridine with butanol derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder . This reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(butan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The bipyridine core can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of hydroxyl groups.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydrobipyridine derivatives.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry: 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(butan-1-ol) is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can exhibit unique electronic and catalytic properties.
Biology: In biological research, this compound can be used to study the interactions between metal ions and biological molecules, providing insights into metalloprotein functions and metal ion transport mechanisms.
Medicine: Potential applications in medicine include the development of metal-based drugs and diagnostic agents. The bipyridine core can facilitate the binding of metal ions, which can be used for therapeutic or imaging purposes.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(butan-1-ol) involves its ability to coordinate with metal ions through the nitrogen atoms in the bipyridine core. This coordination can alter the electronic properties of the metal center, influencing its reactivity and catalytic activity. The butanol groups can also participate in hydrogen bonding and other interactions, further modulating the compound’s behavior.
Comparison with Similar Compounds
4,4’-Bipyridine: Lacks the butanol groups, making it less versatile in terms of hydrogen bonding and solubility.
2,2’-Bipyridine: Has a different substitution pattern, affecting its coordination chemistry and electronic properties.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of butanol, leading to different steric and electronic effects.
Uniqueness: 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(butan-1-ol) is unique due to the presence of butanol groups, which enhance its solubility and ability to participate in hydrogen bonding. This makes it a versatile ligand for forming stable metal complexes with distinct properties.
Properties
CAS No. |
104313-16-8 |
|---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-[2-[4-(4-hydroxybutyl)pyridin-2-yl]pyridin-4-yl]butan-1-ol |
InChI |
InChI=1S/C18H24N2O2/c21-11-3-1-5-15-7-9-19-17(13-15)18-14-16(8-10-20-18)6-2-4-12-22/h7-10,13-14,21-22H,1-6,11-12H2 |
InChI Key |
ANHJSFFBGZQMAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCCCO)C2=NC=CC(=C2)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15059986.png)
